molecular formula C22H26N2O5S B2747706 methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-14-1

methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2747706
CAS No.: 896680-14-1
M. Wt: 430.52
InChI Key: AUUXAQZDWNWSCS-UHFFFAOYSA-N
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Description

This compound features a thieno[2,3-c]pyridine core substituted with a 4-(methoxycarbonyl)benzamido group at position 2 and a methyl ester at position 2. Though specific data on its synthesis or applications are absent in the provided evidence, structural analogs suggest relevance in medicinal chemistry, particularly as enzyme modulators (e.g., ubiquitin-conjugating enzymes) .

Properties

IUPAC Name

methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-21(2)11-14-15(20(27)29-6)18(30-16(14)22(3,4)24-21)23-17(25)12-7-9-13(10-8-12)19(26)28-5/h7-10,24H,11H2,1-6H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUXAQZDWNWSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 2-(4-isopropoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Key Difference : The benzamido substituent is 4-isopropoxy instead of 4-methoxycarbonyl.
  • Impact :
    • Lipophilicity : The isopropoxy group increases hydrophobicity compared to the polar methoxycarbonyl ester.
    • Electronic Effects : Isopropoxy is electron-donating, contrasting with the electron-withdrawing methoxycarbonyl. This may alter binding affinity to targets like UBE2N_HUMAN .
  • Synthesis : Similar regioselective amidation likely applies, though reagents would differ (e.g., isopropoxybenzoyl chloride vs. methoxycarbonylbenzoyl chloride).
(2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine Derivatives (11a, 11b)
  • Core Structure: Thiazolo[3,2-a]pyrimidine vs. thieno[2,3-c]pyridine.
  • Substituents: 11a: 2,4,6-Trimethylbenzylidene and nitrile groups. 11b: 4-Cyanobenzylidene and dual nitrile groups.
  • Key Properties: Nitrile groups enhance electrophilicity, enabling nucleophilic additions absent in the ester-functionalized target compound. Thiazolo-pyrimidine cores may exhibit stronger π-π stacking interactions than thienopyridines .
  • Synthesis Yield : 68% for both 11a and 11b, suggesting efficient cyclization under acetic anhydride/acetic acid conditions .
6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
  • Core Structure: Pyrimido[2,1-b]quinazoline, a fused bicyclic system distinct from thienopyridine.
  • Substituents : 5-Methylfuran and nitrile groups.
  • The furan ring introduces oxygen-mediated hydrogen bonding capabilities.
  • Synthesis Yield : 57%, lower than thiazolo-pyrimidines, possibly due to challenges in forming the quinazoline ring .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Thieno[2,3-c]pyridine 4-Methoxycarbonylbenzamido, methyl ester N/A Electron-withdrawing ester, steric bulk
Compound Thieno[2,3-c]pyridine 4-Isopropoxybenzamido N/A Lipophilic, UBE2N_HUMAN interaction
11a Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, nitrile 68% High MW (386 g/mol), nitrile reactivity
11b Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, nitrile 68% Dual nitriles, enhanced electrophilicity
12 Pyrimido[2,1-b]quinazoline 5-Methylfuran, nitrile 57% Quinazoline core, potential kinase inhibition

Biological Activity

Methyl 2-[4-(methoxycarbonyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a synthetic compound that belongs to the class of thienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C19H22N2O4S
  • Molecular Weight : 378.45 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

Biological Activity Overview

The biological activity of this compound has been explored primarily through its effects on cancer cell lines and its potential antimicrobial properties.

Antitumor Activity

Research indicates that compounds within the thienopyridine class exhibit significant antitumor effects. For instance:

  • In vitro Studies : Compounds similar to this compound have shown growth inhibition in various human tumor cell lines. A study reported GI50 values below 10 µM for certain derivatives in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) .
  • Mechanism of Action : The compound's mechanism appears to involve interference with the cell cycle rather than inducing apoptosis. For example, a related compound increased the G0/G1 phase while decreasing the S phase in treated cells .

Case Studies and Experimental Findings

CompoundCell LineGI50 (µM)Effect on Cell CycleApoptosis Indicators
Compound 2eMDA-MB-23113Increased G0/G1 phaseNo significant change in PARP or caspase-3 levels
Related ThienopyridineMDA-MB-468<10Not specifiedNot specified

In Vivo Studies

In vivo studies using chick chorioallantoic membrane (CAM) models have shown that certain thienopyridine derivatives reduce tumor size significantly when administered at effective doses . These findings underscore the potential therapeutic applications of these compounds in oncology.

Q & A

What are the key steps and challenges in synthesizing this compound?

Basic:
The synthesis involves multi-step organic reactions, typically starting with the construction of the thieno[2,3-c]pyridine core via cyclization of thiophene and pyridine precursors. Critical steps include amide bond formation between the 4-(methoxycarbonyl)benzamido group and the tetramethyl-thienopyridine scaffold, followed by esterification of the carboxylic acid moiety. Challenges include ensuring regioselectivity during cyclization and maintaining purity during intermediate isolation .

Advanced:
Optimization requires precise control of reaction parameters:

  • Temperature: Elevated temperatures (e.g., 80–100°C) enhance cyclization efficiency but risk side reactions.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve amide coupling yields.
  • Catalysts: Use of coupling agents like HATU or EDCI for amide formation reduces racemization .
    Contradictions in reaction yields (e.g., 50–75% variability) may arise from trace moisture or oxygen sensitivity, necessitating inert atmosphere protocols .

How is the compound’s structural identity confirmed?

Basic:
Standard analytical techniques include:

  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR verify substituent connectivity and stereochemistry.
  • Mass spectrometry (MS): High-resolution MS confirms molecular formula (e.g., [M+H]+^+ peaks).
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns .

Advanced:
For resolving structural ambiguities (e.g., rotational isomers):

  • X-ray crystallography: Determines absolute configuration and bond angles, critical for SAR studies.
  • Computational modeling: DFT calculations predict electronic properties and optimize synthetic routes .

How do functional groups influence reactivity and bioactivity?

Basic:

  • Methoxycarbonyl group: Enhances solubility and serves as a hydrogen-bond acceptor.
  • Tetramethyl substituents: Steric hindrance reduces metabolic degradation.
  • Thienopyridine core: π-π stacking with biological targets (e.g., enzyme active sites) .

Advanced:
Electron-withdrawing/donating effects modulate reactivity:

  • Amide group: Electron-withdrawing nature stabilizes intermediates in nucleophilic substitutions.
  • Methyl ester: Hydrolytic instability under basic conditions necessitates pH-controlled storage.
    Contradictions in bioactivity data (e.g., IC50_{50} variability) may arise from differential protonation states in assay buffers .

What experimental designs address data contradictions in pharmacological assays?

Basic:

  • Dose-response curves: Use ≥10 concentrations to establish reproducibility.
  • Positive controls: Include reference compounds (e.g., kinase inhibitors for enzyme assays).

Advanced:

  • Orthogonal assays: Combine enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays to confirm target engagement.
  • Statistical modeling: Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent DMSO% or cell passage number) .

How can computational methods guide SAR studies?

Basic:

  • Docking simulations: Predict binding modes to targets (e.g., kinases) using AutoDock or Schrödinger.
  • QSAR models: Correlate substituent electronic parameters (Hammett σ) with activity .

Advanced:

  • Molecular dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability.
  • Free-energy perturbation (FEP): Quantify ΔΔG contributions of methyl substituents to binding affinity .

What are the challenges in scaling up synthesis for preclinical studies?

Basic:

  • Purification: Transition from column chromatography to recrystallization for cost efficiency.
  • Yield optimization: Catalyst recycling (e.g., Pd/C in hydrogenation steps) reduces waste .

Advanced:

  • Flow chemistry: Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., esterification).
  • Process analytical technology (PAT): In-line FTIR monitors reaction progress in real time .

How to address discrepancies in analytical data (e.g., NMR vs. MS)?

Basic:

  • Sample purity: Re-purify via preparative HPLC to remove salts or residual solvents.
  • Deuterated solvent effects: Confirm peak shifts in DMSO-d6_6 vs. CDCl3_3 .

Advanced:

  • 2D NMR (HSQC, HMBC): Resolve overlapping signals in crowded aromatic regions.
  • Isotopic labeling: 15N^{15}N- or 13C^{13}C-labeling tracks unexpected byproducts .

What pharmacological assays are suitable for evaluating therapeutic potential?

Basic:

  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase activity using ADP-Glo™).
  • Cell viability: MTT or CellTiter-Glo® assays in cancer cell lines .

Advanced:

  • Target engagement: CETSA (Cellular Thermal Shift Assay) validates intracellular target binding.
  • PK/PD modeling: Plasma half-life (t1/2_{1/2}) and AUC measurements in rodent models guide dosing .

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